(3E)-3-[(2-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves the condensation of 2-methoxy-1-naphthaldehyde with 1-methyl-1,3-dihydro-2H-indol-2-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitrating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a plant growth regulator.
Compared to these compounds, 3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C21H17NO2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(3E)-3-[(2-methoxynaphthalen-1-yl)methylidene]-1-methylindol-2-one |
InChI |
InChI=1S/C21H17NO2/c1-22-19-10-6-5-9-16(19)18(21(22)23)13-17-15-8-4-3-7-14(15)11-12-20(17)24-2/h3-13H,1-2H3/b18-13+ |
InChI Key |
UCFNVWCRPQJDPM-QGOAFFKASA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C\C3=C(C=CC4=CC=CC=C43)OC)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=C(C=CC4=CC=CC=C43)OC)C1=O |
Origin of Product |
United States |
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